1-Acetyl-24-epi-polacandrin
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H54O6 |
|---|---|
Molecular Weight |
534.8 g/mol |
IUPAC Name |
[(1R,3R,5S,8R,9S,10R,12R,13R,14R,17S)-1,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O6/c1-18(33)37-25-17-23(35)32(9)21(27(25,2)3)11-14-29(6)22(32)16-20(34)26-19(10-13-30(26,29)7)31(8)15-12-24(38-31)28(4,5)36/h19-26,34-36H,10-17H2,1-9H3/t19-,20+,21-,22-,23+,24+,25+,26-,29+,30+,31-,32-/m0/s1 |
InChI Key |
RBYRZIJOZWZKMC-VZVZPYEJSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]([C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@@]5(CC[C@@H](O5)C(C)(C)O)C)C)O)C)C)O |
Canonical SMILES |
CC(=O)OC1CC(C2(C(C1(C)C)CCC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C)O |
Synonyms |
3-acetyl-24-epi-polacandrin |
Origin of Product |
United States |
Stereochemical Features and Relationships to Analogues
Analysis of the C-24 Stereochemistry
The prefix "epi-" in the name points directly to a difference in stereochemistry at a specific chiral center compared to a parent compound. In this case, "24-epi" indicates that the configuration at carbon 24 is inverted relative to polacandrin. X-ray analysis of the analogue 3-acetyl-24-epi-polacandrin confirmed that it possesses the 24R configuration. Therefore, this compound is also defined by this R configuration at C-24.
Structural Comparison with Polacandrin and Related Dammaranes
This compound belongs to a family of acetylated epimeric derivatives of polacandrin. The parent compound, polacandrin, is a dammarane (B1241002) triterpene with a 20(S),24(S)-epoxydammarane structure. researchgate.net The key structural difference for the "24-epi" series, including this compound, is the inversion of the stereocenter at C-24, resulting in a 20(S),24(R)-epoxydammarane core.
Other related compounds have been isolated from the same source, Ibicella lutea, including 3-acetyl-24-epi-polacandrin and 1,3-diacetyl-24-epi-polacandrin. acs.org These compounds share the same dammarane skeleton and the characteristic 24R stereochemistry, differing only in the number and placement of acetyl groups on the core structure.
Synthetic and Semisynthetic Methodologies
Chemical Transformations and Derivatization Strategies
Chemical modifications of the naturally isolated 1-Acetyl-24-epi-polacandrin are fundamental for probing its biological activities. These transformations primarily involve reactions at its hydroxyl and acetyl functional groups.
Hydrolysis ReactionsThe acetyl group of this compound can be selectively removed through basic hydrolysis. This reaction is a common strategy to produce the parent polyol, 24-epi-polacandrin.
The hydrolysis is typically carried out by treating the compound with a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) at room temperature. nih.gov The reaction mixture is stirred for several hours under an inert atmosphere, such as argon, to prevent degradation. nih.gov Following the reaction, the product is isolated through an acidic workup and purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.gov This process yields the deacetylated analogue, 20(S), 24(R)-epoxy-1β, 3α,12β, 25-tetrahydroxydammarane, also known as 24-epi-polacandrin. nih.gov
Acetylation ReactionsFurther acetylation of this compound is performed to investigate the role of the hydroxyl groups in its biological activity. This is achieved by converting the remaining free hydroxyl groups into acetate (B1210297) esters.
A standard procedure for this transformation involves dissolving the compound in a mixture of pyridine (B92270) and acetic anhydride (B1165640) (Ac₂O). nih.gov This reaction leads to the formation of a peracetylated derivative, where all available hydroxyl groups are acetylated. nih.gov The resulting derivative is then purified for further study. The creation of related diacetate compounds, such as 24-epi-polacandrin 1,3-diacetate, has also been reported in the chemical investigation of plant exudates. researchgate.netdaneshyari.com
Preparation of Semisynthetic Analogues for Research PurposesThe primary motivation for performing chemical transformations like hydrolysis and acetylation on this compound is to generate a library of semisynthetic analogues for research.conicet.gov.aracs.orgresearchgate.netThese derivatives are essential for establishing structure-activity relationships (SAR).
For instance, the hydrolysis product, 24-epi-polacandrin, and the peracetylated derivative were specifically prepared to evaluate their effects on the aggregation of α-synuclein, a protein implicated in neurodegenerative diseases. nih.gov Similarly, a series of derivatives were prepared from this compound to assess their cytotoxicity against various tumor cell lines. acs.orgresearchgate.net This approach allows researchers to determine which functional groups on the dammarane (B1241002) skeleton are critical for a particular biological effect.
Novel Synthetic Approaches to the Dammarane Skeleton
The complex, tetracyclic structure of the dammarane skeleton presents a significant challenge for total synthesis. Researchers are continuously exploring novel and efficient synthetic routes to construct this core framework, which would allow access to a wider range of analogues not derivable from the natural product.
One area of focus is on producing thermodynamically more stable isomers, such as those with a 17-beta configuration, which are often easier to synthesize than the naturally occurring 17-alpha substituted compounds. nih.gov Synthetic strategies have been developed to create dammarane-type triterpenoids for evaluation in animal models of inflammation. nih.gov Other approaches have involved key steps such as a Grignard reaction with isopentenylmagnesium bromide to produce dammarenediols, which are precursors to the final dammarane structure. researchgate.net The synthesis of the core perhydrophenanthrene portion of the triterpenoid (B12794562) skeleton has been achieved via a highly stereocontrolled sequence starting from the well-known Wieland-Miescher ketone. nih.gov Furthermore, bioinspired strategies, such as skeletal reorganization, are being considered for the synthesis of complex steroid and triterpenoid natural products. mdpi.com Researchers have also reported the synthesis of dammaranes with rare skeletons, such as those featuring a 3,19-hemiketal bridge in the A ring or a 20,25-oxa structural moiety. nih.gov
Chemoenzymatic Synthesis and Biocatalysis
Chemoenzymatic synthesis and biocatalysis are emerging as powerful tools in the synthesis and modification of complex natural products like dammarane triterpenoids. semanticscholar.orgmdpi.com These methods utilize the high selectivity of enzymes to perform chemical transformations that are often difficult to achieve with traditional chemical reagents. nih.govsymeres.com
Enzymes typically operate under mild reaction conditions, which helps to avoid the degradation of sensitive substrates and the use of toxic reagents. semanticscholar.org A key advantage is their ability to provide excellent chemo-, regio-, and stereoselectivity, often resulting in shorter synthetic routes and higher yields of pure enantiomers or diastereoisomers. semanticscholar.orgnih.gov
In the context of dammarane-type compounds, lipase-catalyzed reactions have been successfully employed. For example, a lipase (B570770) from Candida antarctica has been used for the selective acylation of the dammarane-type glucoside, ginsenoside, to produce the corresponding 6'-O-acetyl derivative. taltech.ee This demonstrates the potential of biocatalysis for the precise modification of the dammarane skeleton and its glycosides. taltech.ee The use of biocatalysts is seen as a crucial alternative for creating novel molecules with desired biological activities that may not be easily accessible through classical synthetic chemistry. semanticscholar.orgmdpi.com
Biosynthetic Investigations
Elucidation of Proposed Biosynthetic Pathways
The biosynthesis of 1-Acetyl-24-epi-polacandrin is believed to follow the conserved isoprenoid pathway, which is responsible for the synthesis of all triterpenoids. uoa.gr The journey begins with simple five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com
The proposed biosynthetic pathway can be conceptualized in the following key stages:
Formation of the Acyclic Precursor: Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of IPP and DMAPP, are joined head-to-head by the enzyme squalene (B77637) synthase to form the 30-carbon linear hydrocarbon, squalene. nih.gov
Epoxidation: Squalene then undergoes epoxidation at the C2-C3 position, a reaction catalyzed by squalene epoxidase, to yield 2,3-oxidosqualene (B107256). This epoxide is the crucial cyclic precursor for the vast majority of triterpenoids in eukaryotes. frontiersin.org
Cyclization to the Dammarane (B1241002) Skeleton: The first point of diversification in the pathway is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of dammarane-type triterpenes, the specific OSC is dammarenediol-II synthase, which orchestrates a series of protonations, cyclizations, and rearrangements to form the characteristic tetracyclic dammarane skeleton in the form of dammarendiol-II. frontiersin.org
Tailoring of the Dammarane Core: Following the formation of the fundamental dammarane structure, a series of post-cyclization modifications, often referred to as tailoring reactions, are necessary to arrive at the final structure of this compound. These modifications are catalyzed by a variety of enzyme families, most notably cytochrome P450 monooxygenases (CYP450s) and acyltransferases. Based on the structure of this compound, which features hydroxyl groups and an acetyl group, it is proposed that specific CYP450s are responsible for introducing hydroxylations at various positions on the dammarane skeleton.
Final Acetylation Step: The final step in the proposed pathway is the acetylation at the C-1 position. This reaction is catalyzed by a specific acetyl-CoA dependent acyltransferase, which transfers an acetyl group to the hydroxyl function at C-1, yielding this compound. The identification of the specific acyltransferase responsible for this modification in the source organism, Ibicella lutea, is a key area for future research. daneshyari.comacs.org
Enzymology of Dammarane Triterpene Biosynthesis
The biosynthesis of the dammarane triterpene core is a well-orchestrated enzymatic cascade. While the specific enzymes for this compound synthesis have not been characterized, the key enzyme families involved in the formation of the dammarane skeleton are well-established from studies in other plants, primarily Panax ginseng. mdpi.com
Key Enzymes in Dammarane Triterpene Biosynthesis
| Enzyme | Abbreviation | Function | Precursor | Product |
| Squalene Synthase | SS | Catalyzes the head-to-head condensation of two farnesyl pyrophosphate molecules. oup.com | Farnesyl Pyrophosphate | Squalene |
| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. mdpi.com | Squalene | 2,3-Oxidosqualene |
| Dammarenediol-II Synthase | DS | An oxidosqualene cyclase that catalyzes the cyclization of 2,3-oxidosqualene to the dammarane skeleton. frontiersin.org | 2,3-Oxidosqualene | Dammarenediol-II |
| Cytochrome P450 Monooxygenases | CYP450s | A large family of enzymes responsible for oxidation reactions, such as hydroxylation, at various positions on the triterpene backbone. mdpi.com | Dammarenediol-II and intermediates | Hydroxylated dammarane derivatives |
| Acyltransferases | - | Catalyze the transfer of acyl groups (e.g., acetyl) from a donor molecule (e.g., Acetyl-CoA) to the triterpene scaffold. | Hydroxylated dammarane | Acylated dammarane triterpenoids |
The molecular diversity of OSCs is a primary driver for the vast array of triterpenoid (B12794562) skeletons found in nature. frontiersin.org Following the initial cyclization, the subsequent modifications by CYP450s and other enzymes like acyltransferases are responsible for the immense structural diversity observed within the dammarane family. The specific regio- and stereoselectivity of these tailoring enzymes ultimately determine the final structure of the natural product.
Precursor Incorporation Studies
To date, there are no published precursor incorporation studies specifically investigating the biosynthesis of this compound in its source organism, Ibicella lutea. Such studies are a cornerstone of biosynthetic research, providing direct evidence for the involvement of proposed precursors in the formation of a natural product.
This experimental approach typically involves feeding the organism with isotopically labeled (e.g., with ¹³C or ¹⁴C) versions of hypothesized precursors, such as mevalonic acid, squalene, or dammarendiol-II. After a suitable incubation period, the target compound, in this case, this compound, is isolated. The location and extent of isotope incorporation are then determined using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The successful incorporation of a labeled precursor would provide strong evidence for its role in the biosynthetic pathway. Furthermore, the specific labeling pattern observed in the final product can offer insights into the mechanisms of the enzymatic reactions, including rearrangements and the cleavage or formation of specific bonds during the biosynthetic process. Future research employing these techniques will be invaluable for validating the proposed biosynthetic pathway of this compound.
Genetic Basis of Biosynthesis in Source Organisms
The genetic foundation for the biosynthesis of this compound in Ibicella lutea remains unknown. The genes encoding the enzymes of the biosynthetic pathway—from squalene synthase to the specific tailoring enzymes—have yet to be identified and characterized from this species.
In other triterpenoid-producing plants, particularly those of medicinal importance like Panax ginseng, significant progress has been made in identifying the genes responsible for ginsenoside biosynthesis. mdpi.com These studies have revealed that the genes for a particular biosynthetic pathway are often, though not always, co-ordinately expressed in specific tissues or in response to environmental stimuli.
Modern genomic and transcriptomic approaches offer powerful tools to uncover the genetic basis of this compound biosynthesis. A promising strategy would involve sequencing the transcriptome of the glandular trichomes of Ibicella lutea, as these structures are known to be the site of synthesis and accumulation of this compound. daneshyari.com By searching the resulting sequence data for genes with homology to known triterpenoid biosynthetic genes (e.g., OSCs, CYP450s, and acyltransferases) from other species, a set of candidate genes could be identified.
The function of these candidate genes can then be validated through heterologous expression in a host organism like yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. This involves introducing the gene into the host and then assaying for the expected enzymatic activity. This approach has been successfully used to characterize numerous enzymes in other plant secondary metabolic pathways. mdpi.com
Furthermore, studies in various plant lineages have shown that gene duplication, including whole-genome duplication events, has played a crucial role in the evolution and diversification of secondary metabolic pathways. nih.govresearchgate.net It is plausible that the evolution of the specific biosynthetic pathway for this compound in the Martyniaceae family has also been shaped by such evolutionary processes, leading to the neofunctionalization of duplicated genes to create novel enzymatic activities.
Molecular Mechanisms of Biological Interactions
Interaction with Protein Aggregation Pathways
A key area of research has been the effect of 1-Acetyl-24-epi-polacandrin on the aggregation of α-synuclein, a protein implicated in Parkinson's disease.
Studies have demonstrated that a dammarane (B1241002) triterpene, closely related to this compound, inhibits the aggregation progression of α-synuclein. nih.gov This inhibitory effect is significant as the aggregation of α-synuclein into fibrils is a hallmark of synucleinopathies like Parkinson's disease. nih.govstressmarq.com The presence of the triterpene appears to interfere with the formation of the β-sheet structures that are characteristic of amyloid fibrils. nih.govplos.org In fact, research has shown that in the presence of this dammarane triterpene, α-synuclein remains in an unfolded state even after 48 hours of incubation. nih.gov This suggests a mechanism where the compound prevents the conformational changes necessary for fibril formation.
The binding affinity between the dammarane triterpene and α-synuclein has been quantified using microscale thermophoresis. nih.gov The dissociation constant (Kd) was determined to be 50 µM. nih.gov The Kd value is a measure of the tendency of a complex to separate into its components; a smaller Kd indicates a stronger binding affinity. pharmacologycanada.orgmalvernpanalytical.com This interaction is thought to occur through hydrogen bonds involving the hydroxyl and carbonyl groups of the triterpene. nih.gov
Interactive Table: Binding Affinity of a Dammarane Triterpene with α-Synuclein
| Compound | Target Protein | Dissociation Constant (Kd) | Method |
| Dammarane Triterpene | α-Synuclein | 50 µM | Microscale Thermophoresis |
Atomic force microscopy (AFM) has been utilized to observe the morphological changes of α-synuclein aggregates in the presence of the dammarane triterpene. nih.gov These experiments revealed differences in the height and diameter of the aggregates when the triterpene was present. nih.gov Specifically, the compound appears to prevent the formation of the typical fibrillar structures, leading to less defined aggregates. nih.gov This alteration in morphology is significant because the structure of α-synuclein aggregates is closely linked to their pathological effects. nih.gov
Dissociation Constant (Kd) Determination for Protein Binding
Mechanistic Probes of Microbial Interactions
This compound has also been investigated for its effects on bacteria, particularly its ability to modulate virulence factors.
Research has focused on the impact of extracts containing dammarane triterpenes, including this compound, on the uropathogenic bacterium Proteus mirabilis. jidc.org This bacterium is a common cause of urinary tract infections, and its virulence is linked to several factors, including swarming motility. nih.govnih.gov
Extracts from Ibicella lutea, which contain this compound, have been shown to significantly inhibit the swarming differentiation of Proteus mirabilis. jidc.org Swarming is a coordinated multicellular behavior that allows the bacteria to migrate across surfaces and is crucial for colonization of the urinary tract. nih.govplos.org At a concentration of 1 mg/ml, the extract altered swarming, and at 1.5 mg/ml, it completely inhibited this behavior. jidc.org This inhibition of a key virulence factor suggests a potential mechanism for controlling P. mirabilis infections. jidc.org
Interactive Table: Effect of Ibicella lutea Extract on Proteus mirabilis Swarming
| Extract Concentration | Effect on Swarming Differentiation |
| 1 mg/ml | Significantly altered |
| 1.5 mg/ml | Completely inhibited |
Modulation of Bacterial Virulence Factors (e.g., Proteus mirabilis)
Effects on Bacterial Hemagglutination
The compound is a constituent of extracts from the plant Ibicella lutea. researchgate.net Research on an extract of Ibicella lutea, which contains this compound, has demonstrated its ability to interfere with bacterial adhesion processes. Specifically, the extract was shown to inhibit the hemagglutination caused by uropathogenic Proteus mirabilis. This suggests that compounds within the extract may interfere with bacterial adhesion to eukaryotic cells, a critical step in the colonization of the urinary tract.
Influence on Biofilm Formation
Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix, which pose significant challenges in clinical settings. The extract of Ibicella lutea containing this compound has been shown to prevent the formation of P. mirabilis biofilms. The study observed that the extract inhibited biofilm development on both polystyrene and glass surfaces. Notably, this inhibition of biofilm formation was found to be unrelated to bacterial auto-aggregation.
Table 1: Effect of Ibicella lutea Extract on Proteus mirabilis Biofilm Formation
| Surface | Extract Concentration | Biofilm Quantification (OD) |
|---|---|---|
| Polystyrene | 0 mg/ml (Control) | 1.529 ± 0.600 |
| 1 mg/ml | 0.236 ± 0.020 | |
| 2 mg/ml | 0.450 ± 0.163 | |
| Glass | 0 mg/ml (Control) | 0.623 ± 0.294 |
| 1 mg/ml | 0.007 ± 0.003 |
Cellular Antioxidant Mechanisms
While direct studies on the cellular antioxidant mechanisms of purified this compound are limited, the activities of its chemical class, dammarane triterpenes, and its plant source, Ibicella lutea, provide significant insights. Dammarane triterpenes isolated from various plants are known to possess antioxidant properties. nih.gov Some of these compounds exert their effects by activating the antioxidant response element (ARE), a key regulatory element in the expression of numerous antioxidant and cytoprotective genes. nih.gov The activation of the Nrf2-Keap1 pathway is a central mechanism for regulating ARE-mediated gene expression in response to oxidative stress. nih.gov For instance, certain dammarane triterpenoids have shown protective effects against oxidative damage through mechanisms involving the Nrf2 pathway. mdpi.com Furthermore, extracts from Ibicella lutea have demonstrated antioxidant potential, showing the ability to inhibit DPPH radicals. researchgate.net This suggests that this compound may contribute to cellular antioxidant defense by activating transcription factors like Nrf2, leading to the upregulation of protective enzymes.
Structure-Activity Relationships (SAR) at a Molecular Level
Identification of Key Pharmacophoric Elements for Target Interaction
The interaction of this compound with α-synuclein, a protein central to the pathology of Parkinson's disease, has been investigated through molecular modeling. nih.gov These studies provide insights into the key structural features—or pharmacophoric elements—required for binding. Docking experiments predict that the compound preferentially interacts with a specific region of the α-synuclein fibril, designated as site 2. nih.gov The crucial interactions are identified as hydrogen bonds formed with the amino acid residues Tyrosine 39 (Y39) and Threonine 44 (T44). nih.gov This specific binding orientation, facilitated by hydrogen bonding to these particular residues, constitutes the primary pharmacophore for the compound's interaction with its target.
Role of Specific Functional Groups (e.g., hydroxyls, acetyl group in α-synuclein inhibition)
The specific functional groups on the this compound molecule are critical for its predicted inhibitory activity against α-synuclein aggregation. The hydrogen bonds predicted in docking studies are formed by the molecule's hydroxyl (-OH) groups. nih.gov These groups act as hydrogen bond donors, facilitating the stable interaction with the Y39 and T44 residues of α-synuclein. nih.gov
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is extensively used to understand how a ligand, such as 1-Acetyl-24-epi-polacandrin, might interact with a protein target. Studies have focused on its interaction with α-synuclein, a protein whose aggregation is a hallmark of Parkinson's disease. nih.govtechscience.com
Molecular modeling studies have successfully identified potential binding sites for this compound on α-synuclein fibrils. nih.gov Docking experiments suggest that the compound preferentially interacts with a region designated as "site 2" of the α-synuclein fibril. nih.govnih.gov This binding is stabilized by specific interactions with the side chains of several key amino acid residues within this site, most notably Tyrosine 39 (Y39) and Threonine 44 (T44). nih.gov The interaction with these specific residues suggests a targeted binding mode that could be responsible for its observed biological activity against α-synuclein aggregation. nih.gov
The stability of the interaction between a ligand and its protein target is quantified by binding energy, with more negative values indicating a more favorable interaction. Docking studies calculated a favorable scoring energy of -4.617 kcal/mol for the binding of this compound to site 2 of α-synuclein. nih.gov This energy is more favorable compared to its derivatives, 24-epi-polacandrin (hydrolyzed product, 1a) and its peracetylated derivative (1b), which showed scoring energies of -4.286 kcal/mol and -3.702 kcal/mol, respectively. nih.gov
The primary non-covalent interactions responsible for stabilizing the complex are hydrogen bonds. nih.govnih.gov The hydroxyl and carbonyl groups on the this compound molecule act as hydrogen bond donors and acceptors, forming crucial bonds with the Y39 and T44 residues of α-synuclein. nih.gov This network of hydrogen bonds anchors the compound within the binding site, and the differences in binding energies among the derivatives can be explained by the variations in their respective hydrogen bonding capabilities. nih.gov
Prediction of Binding Sites (e.g., α-synuclein residues Y39 and T44)
Quantum Chemical Calculations for Conformational and Stereochemical Analysis
While specific quantum chemical calculations for this compound are not detailed in the available search results, these methods are generally employed to understand the electronic structure, stability, and reactivity of molecules. aspbs.com Such calculations, often using Density Functional Theory (DFT), can provide precise assignments of NMR signals and confirm the structure of complex natural products. researchgate.net For a molecule like this compound, quantum calculations would be invaluable for determining the most stable three-dimensional conformation and analyzing its stereochemical features, which are critical for its specific interaction with biological targets like α-synuclein.
Molecular Dynamics Simulations for Binding Dynamics
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com They offer a dynamic view of the binding process, complementing the static picture provided by molecular docking. mdpi.com MD simulations can reveal the stability of the ligand-protein complex, conformational changes in both the ligand and the protein upon binding, and the dynamic behavior of key interactions, such as hydrogen bonds. For this compound, MD simulations would be the next logical step after docking to validate the stability of its binding to α-synuclein and to understand how this interaction might evolve over time, potentially preventing the protein from aggregating. However, specific MD simulation studies focused solely on this compound were not found in the search results.
Advanced Analytical and Bioanalytical Techniques
Spectroscopic Methods for Mechanistic Insights
Spectroscopic techniques are indispensable for determining the chemical structure and observing the dynamic behavior of molecules. For 1-Acetyl-24-epi-polacandrin, methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been fundamental in its initial identification and characterization.
The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry. Its chemical structure was determined to be 20S,24R-epoxy-3β-acetoxy-1β,12β,25-trihydroxydammarane. The relative stereochemistry was unequivocally confirmed by single-crystal X-ray analysis.
Below is a summary of the ¹³C NMR spectroscopic data that was pivotal in the structural determination of the compound.
| Carbon No. | Chemical Shift (δC) | Carbon No. | Chemical Shift (δC) |
| 1 | 75.9 (d) | 16 | 26.6 (t) |
| 2 | 26.8 (t) | 17 | 51.5 (d) |
| 3 | 80.8 (d) | 18 | 16.3 (q) |
| 4 | 38.8 (s) | 19 | 17.0 (q) |
| 5 | 55.9 (d) | 20 | 86.4 (s) |
| 6 | 18.2 (t) | 21 | 22.0 (q) |
| 7 | 34.8 (t) | 22 | 36.4 (t) |
| 8 | 40.3 (s) | 23 | 25.1 (t) |
| 9 | 50.8 (d) | 24 | 85.3 (d) |
| 10 | 37.0 (s) | 25 | 70.8 (s) |
| 11 | 31.0 (t) | 26 | 27.0 (q) |
| 12 | 78.1 (d) | 27 | 25.1 (q) |
| 13 | 48.0 (d) | 28 | 28.0 (q) |
| 14 | 52.0 (s) | 29 | 16.5 (q) |
| 15 | 31.5 (t) | 30 | 16.0 (q) |
| OAc | 171.0 (s), 21.4 (q) | ||
| Data sourced from Prieto et al., J. Nat. Prod. 2011, 74, 8, 1799–1804. |
Raman spectroscopy is a powerful, non-invasive technique that provides detailed information about molecular vibrations. mantidproject.org It is particularly sensitive to changes in molecular conformation and the local environment of chemical bonds. mantidproject.org While direct Raman studies on this compound are not extensively documented, the technique offers significant potential for studying its conformational dynamics, especially if it were to interact with biological macromolecules like proteins.
For instance, in protein interaction studies, Raman spectroscopy can detect changes in the amide I and III bands, which are sensitive to the protein's secondary structure (e.g., α-helix, β-sheet). evitachem.com If this compound were to induce conformational changes in a target protein, such as the formation or disruption of β-sheets, this would be observable as shifts in the positions and intensities of these characteristic Raman bands. evitachem.com This can provide mechanistic insights into how the compound might modulate protein function. The technique can distinguish between different conformational states, offering a window into the molecule's flexibility and its response to environmental changes like temperature or binding events. mantidproject.org
Microscale Thermophoresis (MST) for Binding Kinetics and Thermodynamics
Microscale Thermophoresis (MST) is a highly sensitive biophysical technique used to quantify molecular interactions in solution. d-nb.info It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. d-nb.info This movement is dependent on the molecule's size, charge, and hydration shell. d-nb.info When a molecule binds to a ligand, these properties change, leading to an altered thermophoretic movement, which allows for the precise determination of binding affinities (Kd), stoichiometry, and thermodynamic parameters. d-nb.info
Although specific MST studies on this compound are not published, this technique is ideally suited to investigate its binding to potential biological targets, such as enzymes or receptor proteins. In a hypothetical experiment, a fluorescently labeled target protein would be titrated with increasing concentrations of this compound. The change in the thermophoretic signal would be measured to generate a binding curve, from which the dissociation constant (Kd) can be derived.
More advanced kinetic MST methods can also provide on- and off-rates (k_on, k_off) for the binding event in a single experiment. aqtesolv.com This provides a more complete picture of the binding kinetics, which is crucial for understanding the mechanism of action of a bioactive compound. mdpi.com
| Parameter | Description | Illustrative Value |
| Kd (Dissociation Constant) | Measures binding affinity. A lower value indicates stronger binding. | 5.2 µM |
| k_on (Association Rate) | Rate at which the compound binds to its target. | 1.8 x 10⁵ M⁻¹s⁻¹ |
| k_off (Dissociation Rate) | Rate at which the compound unbinds from its target. | 0.936 s⁻¹ |
| Thermodynamic Data | Provides information on the driving forces of binding (e.g., enthalpy, entropy). | ΔH = -7.5 kJ/mol; TΔS = 21.3 kJ/mol |
| This table presents illustrative data for a hypothetical MST experiment. |
Atomic Force Microscopy (AFM) for Supramolecular Assembly Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that allows for the visualization of surfaces at the nanoscale. It can be used to characterize the morphology and organization of single molecules and their self-assembled structures. AFM is particularly valuable for studying how molecules like this compound might form larger, ordered structures (supramolecular assemblies) on a surface, or how they interact with and disrupt biological membranes.
While AFM has not been specifically applied to this compound, its utility has been demonstrated for other complex molecules, including polymers and proteins that form assemblies. In a potential application, a solution of this compound could be deposited onto a substrate, and AFM could be used to image the resulting structures. This could reveal whether the compound self-assembles into specific patterns, such as nanofibers, vesicles, or crystalline arrays. Such studies are crucial for understanding material properties and for applications in nanotechnology and drug delivery. Furthermore, AFM can be operated in liquid environments, making it possible to observe the compound's interaction with model lipid bilayers in real-time, providing insights into its potential effects on cell membrane structure and integrity.
Chromatography-Mass Spectrometry (LC-MS) for Metabolomics and Derivatization Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique that combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. It is widely used in metabolomics to identify and quantify small molecules in complex biological samples and for analyzing chemical derivatives of a target compound.
In the context of this compound, LC-MS would be the method of choice for metabolomics studies. For example, if cells or an organism were exposed to the compound, LC-MS could be used to analyze extracts and identify potential metabolites, such as hydroxylated, demethylated, or glucuronidated forms. This provides critical information about the compound's metabolic stability and pathways.
Furthermore, chemical derivatization is often employed in LC-MS analysis to improve the chromatographic behavior and ionization efficiency of certain compounds, thereby enhancing detection sensitivity. For a triterpenoid (B12794562) like this compound, which possesses hydroxyl groups, derivatization could be used to introduce a readily ionizable tag. This would be particularly useful for quantifying very low concentrations of the compound and its metabolites in complex biological matrices like plasma or tissue extracts.
| Analyte | Derivatization Reagent | Purpose of Derivatization | Typical LC-MS Mode |
| This compound | Dansyl Chloride | Enhance ionization efficiency and fluorescence detection | Positive ESI-MS/MS |
| Hydroxylated Metabolite | Silylating Agent (e.g., BSTFA) | Increase volatility for potential GC-MS analysis | N/A for LC-MS |
| Carboxylic Acid Metabolite | Picolinyl Ester Formation | Improve fragmentation for structural elucidation | Positive ESI-MS/MS |
| This table illustrates potential derivatization strategies for the LC-MS analysis of this compound and its hypothetical metabolites. |
Future Research Directions and Unexplored Avenues
Comprehensive Elucidation of the Biosynthetic Pathway
A complete understanding of how Ibicella lutea synthesizes 1-Acetyl-24-epi-polacandrin is a critical prerequisite for its sustainable production and for engineering novel derivatives. Triterpenoids are known to be synthesized via the isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene (B107256). nih.govuoa.gr For dammarane-type triterpenoids like this compound, this process is initiated by the enzyme dammarenediol-II synthase. nih.govresearchgate.net The resulting dammarane (B1241002) skeleton then undergoes a series of specific modifications. frontiersin.org
Future research should focus on identifying and characterizing the specific enzymes responsible for the unique structural features of this compound. This involves a multi-step approach:
Identification of Candidate Genes: Transcriptome analysis of the glandular trichomes of Ibicella lutea, where these compounds are produced, can reveal candidate genes for oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and acetyltransferases. daneshyari.comresearchgate.net
Functional Characterization: Heterologous expression of these candidate genes in microbial hosts like Saccharomyces cerevisiae (yeast) or in plants like Nicotiana benthamiana will be essential to confirm their enzymatic function. nih.govfrontiersin.org This involves co-expressing the genes with known precursors and analyzing the resulting products.
Pathway Reconstruction: Once the key enzymes are identified, the entire biosynthetic pathway can be reconstructed in a heterologous host, providing a platform for production and further engineering.
A plausible biosynthetic pathway, based on known triterpene synthesis, is outlined below.
| Step | Precursor | Key Enzyme Class | Product |
| 1 | 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC), specifically a Dammarenediol-II synthase | Dammarenediol-II |
| 2 | Dammarenediol-II | Cytochrome P450 Monooxygenase (P450) | Hydroxylated Dammarane Core (e.g., Polacandrin) |
| 3 | Polacandrin | Acetyl-CoA Transferase (ACT) | This compound |
Targeted SAR Studies for Novel Biological Targets
Preliminary studies have shown that dammarane triterpenes possess a range of biological activities, including cytotoxic effects against cancer cells and anti-inflammatory properties. researchgate.netnih.govmdpi.com For instance, the number and position of glycoside and hydroxyl groups on the dammarane skeleton have been shown to be important for anti-inflammatory activity. researchgate.net A study on dammarane-type triterpenoids from Aglaia species revealed that the conformation of the A-ring and the side chain are important features for cytotoxicity. researchgate.net
Future structure-activity relationship (SAR) studies should move beyond these initial findings to explore novel biological targets. This involves:
Screening against Diverse Targets: Testing this compound and its derivatives against a wide panel of novel therapeutic targets, such as enzymes involved in metabolic diseases, protein-protein interactions critical for viral replication, or receptors involved in immune modulation.
Semi-synthesis of Analogues: Creating a library of analogues by modifying the functional groups of the parent compound. For example, altering the acetyl group at C-1, modifying the hydroxyl groups, or opening the tetrahydrofuran (B95107) ring could yield compounds with enhanced potency or selectivity. nih.gov
Computational Modeling: Using molecular docking studies to predict the binding of these analogues to target proteins, guiding the synthetic efforts towards more promising candidates.
| Structural Modification | Potential Impact on Activity | Rationale |
| De-acetylation at C-1 | Altered binding affinity and solubility | The acetyl group contributes to the molecule's polarity and can form specific hydrogen bonds. nih.gov |
| Per-acetylation | Increased lipophilicity | May enhance cell membrane permeability but could also hinder interactions with certain targets. nih.gov |
| Modification of the side chain | Altered target specificity | The side chain is crucial for the cytotoxic activity of some dammaranes. researchgate.net |
| Glycosylation at hydroxyl positions | Increased solubility and altered bioavailability | Sugar moieties can significantly impact the pharmacological properties of natural products. diva-portal.org |
Application of Advanced Synthetic Biology for Compound Production
The natural abundance of this compound in Ibicella lutea is likely low, making extraction from the plant source inefficient and unsustainable for large-scale production. frontiersin.org Synthetic biology offers a powerful alternative for producing this and other valuable triterpenoids. frontiersin.orgresearchgate.net Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae are well-established platforms for producing terpenoids. frontiersin.orgnih.gov
Key avenues for future research in this area include:
Host Engineering: Optimizing the metabolic pathways of the host organism (e.g., yeast) to increase the supply of the precursor molecule, farnesyl pyrophosphate (FPP), and subsequently, 2,3-oxidosqualene. biorxiv.org
Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of the biosynthetic enzymes (OSCs, P450s, and acetyltransferases) through site-directed mutagenesis or directed evolution.
Compartmentalization: Engineering subcellular compartments within the host cell to sequester the biosynthetic pathway, which can increase local concentrations of intermediates and enzymes, thereby improving yields. bvsalud.org
Transient Expression Systems: Utilizing plant-based transient expression systems, such as agroinfiltration in Nicotiana benthamiana, which can rapidly produce significant quantities of the compound for research and development purposes. frontiersin.org
Deeper Mechanistic Understanding of Molecular Interactions
While some biological activities of this compound have been reported, the precise molecular mechanisms often remain unclear. A study on a closely related dammarane triterpene demonstrated its ability to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. nih.gov This study used molecular docking to predict that the compound binds to specific sites on the α-synuclein fibril, with hydrogen bonds involving hydroxyl and acetyl groups playing a key role. nih.gov
Future research should aim for a similarly detailed mechanistic understanding for other biological activities of this compound. This can be achieved by:
Target Identification: Using techniques like affinity chromatography and proteomics to identify the specific cellular proteins that this compound binds to.
Biophysical Analysis: Employing methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.
Structural Biology: Determining the three-dimensional structure of this compound in complex with its target protein using X-ray crystallography or cryo-electron microscopy to visualize the precise molecular interactions.
Cellular Assays: Conducting detailed cell-based assays to understand how the compound affects signaling pathways and cellular processes downstream of target binding.
Exploration of Chemical Ecology Roles in Source Organisms
The production of specialized metabolites like this compound in plants is often driven by ecological pressures. mdpi.com Triterpenes are known to play crucial roles in plant defense against herbivores and pathogens. nih.govoup.comnumberanalytics.comnumberanalytics.com Ibicella lutea is a quasi-carnivorous plant with glandular hairs that secrete a sticky exudate containing dammarane triterpenes. daneshyari.comresearchgate.net This suggests a potential defensive role for these compounds.
Unexplored avenues in the chemical ecology of this compound include:
Anti-herbivore and Anti-microbial Assays: Testing the purified compound against a range of insects and microbial pathogens relevant to Ibicella lutea in its natural habitat.
Inducibility of Production: Investigating whether the production of this compound is induced by herbivory or pathogen attack, which would provide strong evidence for its role in defense.
Allelochemical Effects: Examining whether the compound is exuded into the soil and affects the germination or growth of competing plant species.
Role in Carnivory: While the plant is considered 'quasi-carnivorous' as it does not produce digestive enzymes, it is worth investigating if the triterpene-rich exudate plays a role in trapping or pre-conditioning insect prey for later decomposition by other organisms. researchgate.net
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new applications in medicine, agriculture, and biotechnology.
Q & A
What are the established protocols for synthesizing and characterizing 1-Acetyl-24-epi-polacandrin?
Basic : Standard synthesis involves acetylation of the parent compound under anhydrous conditions, typically using acetic anhydride and a catalytic base. Characterization relies on NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) for molecular weight validation .
Advanced : Optimization of reaction conditions (e.g., solvent polarity, temperature gradients) is critical to minimize byproducts. Advanced characterization may combine X-ray crystallography for stereochemical resolution with computational modeling (DFT) to validate electronic properties. Contradictions in reported melting points or spectral data often arise from solvent traces or polymorphic forms; ensure rigorous drying and replicate analyses across labs .
How can researchers design experiments to assess the bioactivity of this compound while controlling for confounding variables?
Basic : Begin with in vitro assays (e.g., enzyme inhibition, cell viability) using standardized cell lines (e.g., HEK-293) and positive/negative controls. Dose-response curves (0.1–100 µM) and triplicate replicates are mandatory to establish reproducibility .
Advanced : Address variability in bioactivity data by isolating metabolites via LC-MS and testing their individual effects. For in vivo studies, use isogenic animal models to reduce genetic variability. Statistical power analysis (α=0.05, β=0.2) should inform sample sizes, and blinded protocols mitigate observer bias .
What methodologies are recommended to resolve contradictions in reported physicochemical properties of this compound?
Basic : Cross-validate data using orthogonal techniques: compare NMR chemical shifts with computational predictions (e.g., ACD/Labs) and confirm solubility profiles via shake-flask method versus HPLC logP calculations .
Advanced : Conduct interlaboratory studies to identify systematic errors (e.g., calibration drift in spectrophotometers). Meta-analyses of published data should apply heterogeneity tests (I² statistic) to distinguish true variability from methodological artifacts .
How should researchers approach structural elucidation when spectroscopic data for this compound are ambiguous?
Basic : Prioritize 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. Compare experimental IR spectra with databases (e.g., SDBS) to confirm functional groups .
Advanced : For unresolved stereochemistry, employ NOESY/ROESY to probe spatial proximities. Pair with single-crystal X-ray diffraction or electron microscopy for nanoscale structural insights. Contradictions in chiral center assignments may require enantioselective synthesis followed by chiral HPLC .
What strategies ensure reproducibility in pharmacological studies involving this compound?
Basic : Document batch-specific purity, storage conditions (−20°C, desiccated), and solvent history. Use reference standards (e.g., USP-grade) for calibration and include vehicle controls in assays .
Advanced : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles: share raw spectra, chromatograms, and statistical code via repositories like Zenodo. Replicate key findings in independent labs using predefined protocols to confirm generalizability .
How can researchers critically evaluate the ecological or toxicological implications of this compound?
Basic : Conduct acute toxicity assays (e.g., Daphnia magna immobilization, Ames test for mutagenicity). Follow OECD guidelines for dose selection and endpoint measurements .
Advanced : Use metabolomics to identify off-target effects in non-model organisms. For environmental risk assessments, apply fugacity models to predict compound partitioning in soil-water systems, validated with field sampling .
What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?
Basic : Non-linear regression (e.g., Hill equation) fits dose-response data. Report IC₅₀/EC₅₀ values with 95% confidence intervals and use ANOVA for multi-group comparisons .
Advanced : Bayesian hierarchical models account for inter-experiment variability. Machine learning (e.g., random forests) can identify non-linear interactions between compound concentration and biological endpoints, provided training datasets are sufficiently large .
How should conflicting data on the stability of this compound under varying pH/temperature conditions be addressed?
Basic : Perform accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH over 1–3 months. Monitor degradation via HPLC and identify breakdown products using HRMS .
Advanced : Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Use molecular dynamics simulations to predict degradation pathways, validated by forced degradation experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
